6-Ethylpiperidine-3-carboxylic acid
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Overview
Description
6-Ethylpiperidine-3-carboxylic acid is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethylpiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of pyridine derivatives, followed by functional group modifications to introduce the ethyl and carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is favored due to its efficiency and scalability . The reaction conditions include high pressure and temperature to ensure complete hydrogenation and subsequent functionalization.
Chemical Reactions Analysis
Types of Reactions: 6-Ethylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Ethylpiperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 6-ethylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Piperidine: A basic structure with similar reactivity but lacks the ethyl and carboxylic acid groups.
Nipecotic Acid: A piperidine derivative with a carboxylic acid group but without the ethyl substitution.
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant properties.
Uniqueness: 6-Ethylpiperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl and carboxylic acid groups allows for versatile chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
6-ethylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-7-4-3-6(5-9-7)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) |
InChI Key |
MRHQGHWMJRCOMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CN1)C(=O)O |
Origin of Product |
United States |
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